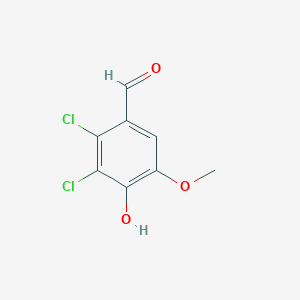

5,6-二氯香草醛

描述

5,6-Dichlorovanillin is a chlorinated derivative of vanillin, which is not directly discussed in the provided papers. However, the papers do mention compounds with chloro groups in positions that could be analogous to the vanillin structure. For instance, the first paper discusses 4,6-diamino-1,2-dihydro-s-triazines with 5,6-dichloro-2-naphthyl groups, which indicates the presence of chloro substituents in a position that could be similar to the 5,6-dichloro substitution in vanillin . The second paper does not mention 5,6-dichlorovanillin but discusses 5-chloro-3'-nitro-4'-substituted salicylanilides, which also contain a chloro group in the structure .

Synthesis Analysis

The synthesis of chlorinated compounds similar to 5,6-dichlorovanillin is described in the first paper, where 4,6-diamino-1,2-dihydro-s-triazines with chloro-naphthyl groups are synthesized . Although the exact method for synthesizing 5,6-dichlorovanillin is not provided, the synthesis of chlorinated aromatic compounds typically involves the substitution of hydrogen atoms in the aromatic ring with chlorine atoms, which can be achieved through various chlorination reactions.

Molecular Structure Analysis

The molecular structure of 5,6-dichlorovanillin would consist of a vanillin core with two chlorine atoms substituted at the 5 and 6 positions of the aromatic ring. The papers provided do not directly analyze the molecular structure of 5,6-dichlorovanillin but do discuss compounds with chloro substituents that could influence the electronic distribution and reactivity of the molecules .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 5,6-dichlorovanillin. However, chlorinated aromatic compounds, in general, can undergo various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups or atoms, and electrophilic substitution, where the presence of electron-withdrawing chlorine atoms can direct further substitution to specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dichlorovanillin are not directly discussed in the provided papers. However, the introduction of chlorine atoms into an aromatic compound like vanillin would typically increase its molecular weight, decrease its solubility in water, and could affect its melting and boiling points. The presence of chlorine could also impact the compound's reactivity and biological activity, as seen in the first paper where the chlorinated compound exhibited moderate biological activity .

科学研究应用

纸浆漂白废液:5,6-二氯香草醛已在纸浆漂白废液的背景下得到研究。发现 5,6-二氯香草醛和 2,6-二氯异香草醛在氯化后都可以产生三氯愈创木酚。这表明其在纸浆漂白过程中形成氯化合物的潜在作用 (Smith, Wearne, & Wallis, 1994).

溶解度研究:对包括 5,6-二氯香草醛在内的氯化衍生物的水溶性研究提供了对其在水生环境中行为的见解。对于预测这些化合物对环境的影响,这至关重要 (Varhanickova, Lee, Shiu, & Mackay, 1995).

厌氧细菌代谢:一项研究探讨了厌氧细菌对卤代芳香醛(包括 5,6-二氯香草醛)的转化。这项研究对于了解这些化合物如何在厌氧条件下分解(例如在沉积物或废水处理过程中)非常重要 (Neilson, Allard, Hynning, & Remberger, 1988).

高分子量氯代有机物:另一项研究调查了漂白牛皮纸浆厂废水中高分子量氯代有机物中结合氯酚的释放,重点关注 5,6-二氯香草醛等化合物。这项研究提供了关于这些化合物如何与工业废水中较大的分子结构相互作用的见解 (Martin, Burnison, Lee, & Hewitt, 1995).

饮用水评估:在波兰进行的一项研究中,考察了饮用水中氯酚(包括 5,6-二氯香草醛)的出现。这项研究对于了解这些化合物在市政供水中存在的以及潜在健康影响至关重要 (Michałowicz, 2005).

属性

IUPAC Name |

2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDPWXPJJUUISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075138 | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichlorovanillin | |

CAS RN |

18268-69-4 | |

| Record name | 5,6-Dichlorovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

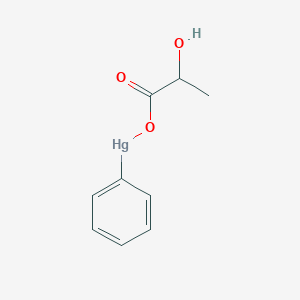

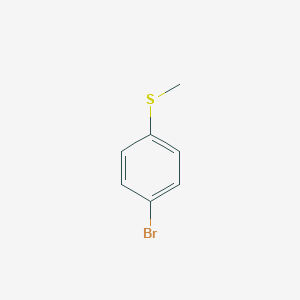

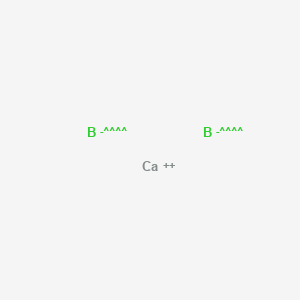

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)